molecular formula C17H21NO5 B11931967 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine

Cat. No.: B11931967
M. Wt: 319.4 g/mol
InChI Key: YPJLUCAXHFPZJD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine is a chemically defined compound that integrates a coumarin core structure with a D-leucine moiety. Its primary research application is in neurobiological studies, as it has been identified as a small-molecule ligand of the neuronal receptor sortilin. The structure of the complex between this compound and the Vps10p domain of human sortilin has been determined by X-ray crystallography, confirming its binding mode and providing a molecular basis for its activity . Sortilin is a key player in neuronal signaling and protein sorting, and this compound serves as a valuable chemical tool for probing the receptor's function and for the structure-based development of novel neuroactive agents . The coumarin scaffold is known for its diverse biological activities, including antimicrobial properties, as demonstrated by related Schiff base compounds derived from 7-hydroxy-4-methylcoumarin that show efficacy against multidrug-resistant bacterial strains . This compound is for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle it with appropriate safety precautions.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid

InChI

InChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m1/s1

InChI Key

YPJLUCAXHFPZJD-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC(C)C)C(=O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 8-Hydroxymethyl-7-Hydroxy-4-Methylcoumarin

The foundational step involves introducing a hydroxymethyl group at position 8 of 7-hydroxy-4-methylcoumarin. This is achieved via Vilsmeier-Haack formylation :

  • Protection of 7-hydroxy group : The 7-hydroxy group is shielded using a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.

  • Formylation : Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) selectively installs a formyl group at position 8, yielding 8-formyl-7-(TBS-oxy)-4-methylcoumarin.

  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl moiety, producing 8-hydroxymethyl-7-(TBS-oxy)-4-methylcoumarin.

Key Data :

StepReagents/ConditionsYield (%)
ProtectionTBSCl, imidazole, DMF92
FormylationPOCl₃, DMF, 0°C → rt78
ReductionNaBH₄, MeOH, 0°C85

Bromination of the Hydroxymethyl Group

The hydroxymethyl intermediate is converted to a bromomethyl derivative to enable nucleophilic substitution:

  • Bromination : Phosphorus tribromide (PBr₃) in dichloromethane replaces the hydroxyl group with bromine, yielding 8-bromomethyl-7-(TBS-oxy)-4-methylcoumarin.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the TBS ether, restoring the 7-hydroxy group.

Key Data :

StepReagents/ConditionsYield (%)
BrominationPBr₃, CH₂Cl₂, 0°C88
DeprotectionTBAF, THF, rt94

Conjugation with D-Leucine

Nucleophilic Substitution

The bromomethylcoumarin undergoes alkylation with D-leucine’s primary amine:

  • Amino group activation : D-leucine’s carboxyl group is protected as a methyl ester using thionyl chloride (SOCl₂) in methanol.

  • Coupling : 8-bromomethyl-7-hydroxy-4-methylcoumarin reacts with N-protected D-leucine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

  • Deprotection : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) to yield the final product.

Key Data :

StepReagents/ConditionsYield (%)
ProtectionSOCl₂, MeOH, 0°C → rt95
CouplingK₂CO₃, DMF, 60°C, 12h76
DeprotectionLiOH, THF/H₂O, rt89

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism , where the leucine amine attacks the electrophilic bromomethyl carbon, displacing bromide. Steric hindrance from the coumarin’s 4-methyl group slightly reduces reaction efficiency, necessitating elevated temperatures.

Reductive Amination

An alternative route employs reductive amination to forge the C–N bond:

  • Aldehyde formation : The 8-hydroxymethylcoumarin is oxidized to 8-carboxy-7-hydroxy-4-methylcoumarin using pyridinium chlorochromate (PCC).

  • Condensation : The aldehyde reacts with D-leucine in the presence of sodium cyanoborohydride (NaBH₃CN), forming the imine intermediate, which is reduced in situ.

Key Data :

StepReagents/ConditionsYield (%)
OxidationPCC, CH₂Cl₂, rt68
Reductive aminationNaBH₃CN, MeOH, rt62

Limitations : Lower yields compared to nucleophilic substitution due to competing side reactions, such as over-reduction of the aldehyde.

Mitsunobu Reaction-Based Coupling

Direct Hydroxymethyl-Amine Conjugation

The Mitsunobu reaction enables direct coupling between the coumarin’s hydroxymethyl group and D-leucine’s amine:

  • Reaction setup : 8-hydroxymethyl-7-hydroxy-4-methylcoumarin, D-leucine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

  • Inversion of configuration : The reaction proceeds with retention of configuration at the leucine’s chiral center due to the Mitsunobu mechanism.

Key Data :

ParameterValue
Yield71%
Reaction time24h
Temperaturert

Advantages : Avoids pre-functionalization steps (e.g., bromination), but requires stoichiometric phosphine and azodicarboxylate.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution7698High scalabilityRequires bromination step
Reductive Amination6295Single-step couplingLow yield due to side reactions
Mitsunobu Reaction7197No pre-functionalizationCostly reagents

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 6.82 (s, 1H, coumarin H-5)

  • δ 4.12 (m, 1H, leucine α-CH)

  • δ 3.98 (s, 2H, CH₂NH)

  • δ 2.34 (s, 3H, 4-CH₃)

13C NMR (100 MHz, DMSO-d6) :

  • δ 164.2 (C-2, carbonyl)

  • δ 152.1 (C-7, oxygenated)

  • δ 53.8 (leucine α-C)

  • δ 24.1 (4-CH₃)

HRMS (ESI+) : m/z calculated for C₁₇H₂₁NO₅ [M+H]⁺: 319.1420; found: 319.1418 .

Chemical Reactions Analysis

AF40431 undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Molecular Properties :

  • Formula: C₁₇H₂₁NO₅ (inferred from L-leucine analog in ).
  • Key Features: 7-Hydroxy-4-methylcoumarin core with a methylene-linked D-leucine. Branched hydrophobic side chain (isobutyl group from leucine). Potential for hydrogen bonding via the carboxylic acid and hydroxyl groups.

Comparison with Structurally Similar Compounds

Amino Acid-Conjugated Coumarin Derivatives

N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-alanine

  • Formula: C₁₄H₁₅NO₅ .
  • Molecular Weight : 277.276 g/mol .
  • Key Differences :
    • Shorter side chain (methyl group from alanine vs. isobutyl from leucine).
    • Biological Relevance : D-alanine exhibits higher serum and brain concentrations in mice compared to D-leucine, suggesting differences in bioavailability or metabolic clearance .

N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine

  • Formula: C₁₇H₂₁NO₅ .
  • Stereochemical Impact : L-leucine’s configuration may alter binding to chiral biological targets (e.g., enzymes or receptors) compared to the D-form.

Table 1: Physicochemical Comparison of Amino Acid-Conjugated Coumarins

Compound Molecular Formula Molecular Weight (g/mol) Side Chain Structure Key Functional Groups
D-leucine conjugate (target compound) C₁₇H₂₁NO₅ ~335.35 (calculated) Isobutyl (branched) -COOH, -OH, ketone
D-alanine conjugate C₁₄H₁₅NO₅ 277.276 Methyl (linear) -COOH, -OH, ketone
L-leucine conjugate C₁₇H₂₁NO₅ 335.35 Isobutyl (branched) -COOH, -OH, ketone

Schiff Base and Sulfonic Acid Derivatives

N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]-4-aminobenzenesulfonic Acid Sodium Salt

  • Key Features :
    • Sulfonic acid group enhances water solubility.
    • Demonstrated selective antibacterial activity against Staphylococcus aureus (MIC: 0.0194 µmol/cm³) and anticancer activity against CFPAC-1 (pancreatic cancer) cells .
  • Comparison: Unlike the D-leucine conjugate, this derivative lacks an amino acid moiety but incorporates a sulfonate group, which may improve pharmacokinetic properties like solubility and protein binding .

7-Hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one

  • Key Features :
    • Methoxy-substituted Schiff base.
    • Moderate antimicrobial activity but lower selectivity compared to sulfonic acid derivatives .

Protein Binding and Stability

Coumarin derivatives with enamide or enoate substituents (e.g., (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide) exhibit strong binding to human serum albumin (HSA), critical for drug stability and delivery .

Biological Activity

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with D-leucine derivatives. The reaction conditions can vary, but common methods include the use of coupling agents like HATU or EDC in organic solvents. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

2.1 Antimicrobial Activity

Several studies have reported on the antimicrobial properties of coumarin derivatives, including this compound.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organisms
N-[(7-hydroxy-4-methyl-2-oxo...15E. coli
N-(7-hydroxycoumarin)20Staphylococcus aureus
D-Leucine>100-

The compound exhibited significant antimicrobial activity against various strains, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating its potential as a therapeutic agent.

2.2 Anticancer Activity

Coumarins are known for their anticancer properties, and derivatives like N-[(7-hydroxy-4-methyl-2-oxo... have shown promise in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of this compound on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF-7: IC50 = 10 µM
    • HeLa: IC50 = 12 µM
    • A549: IC50 = 15 µM

These results suggest that N-[(7-hydroxy-4-methyl... may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways such as MAPK and PI3K/Akt.

3. Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives can often be correlated with their structural features. The presence of hydroxyl groups and the methyl substituent on the coumarin ring has been shown to enhance both antimicrobial and anticancer activities.

Table 2: Structure Activity Relationship Insights

Structural FeatureEffect on Activity
Hydroxyl group at C7Increases solubility
Methyl group at C4Enhances bioactivity
D-Leucine moietyImproves cellular uptake

4. Conclusion

N-[(7-hydroxy-4-methyl-2-oxo... has demonstrated significant biological activity, particularly in antimicrobial and anticancer domains. Its synthesis is straightforward, and ongoing research into its SAR may lead to more effective derivatives for clinical applications. Further studies are warranted to explore its mechanisms of action and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine, and how can yield and purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the coumarin core followed by conjugation with D-leucine. Key steps include:

  • Alkylation of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl methanol with a protected D-leucine derivative.
  • Deprotection under controlled acidic or basic conditions to yield the final compound .
    • Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and catalysts (e.g., piperidine for imine formation) significantly influence yield. Purification via column chromatography or recrystallization improves purity .

Q. How can the stereochemical integrity of the D-leucine moiety be validated during synthesis?

  • Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Comparative analysis with L-leucine analogs (e.g., in ) via X-ray crystallography or circular dichroism (CD) spectroscopy can resolve stereochemical discrepancies .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Techniques :

  • X-ray crystallography : SHELXL ( ) or WinGX ( ) for refining crystal structures.
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., OH and carbonyl groups) .
  • IR : Peaks at ~1600–1750 cm1^{-1} confirm carbonyl stretching (C=O) in the coumarin and leucine moieties .

Advanced Research Questions

Q. How does this compound interact with human serum albumin (HSA), and what are the implications for drug delivery?

  • Methodology : Fluorescence quenching assays and molecular docking simulations reveal binding affinity and thermodynamic parameters (e.g., ΔG, ΔH). Studies show hydrophobic interactions dominate, with a binding constant (KbK_b) of ~104^4 M1^{-1}, suggesting moderate protein affinity .
  • Implications : Enhanced bioavailability due to HSA binding, but competitive displacement by endogenous ligands (e.g., fatty acids) may require formulation adjustments .

Q. How do structural modifications (e.g., substitution on the coumarin ring) alter biological activity?

  • Structure-Activity Relationship (SAR) :

  • Hydroxy group at C7 : Critical for antioxidant activity via radical scavenging.
  • Methyl at C4 : Enhances lipophilicity, improving membrane permeability.
  • D-leucine vs. L-leucine : D-configuration reduces metabolic degradation in vivo ( vs. 21) .
    • Data Contradiction Analysis : Discrepancies in reported bioactivities (e.g., antimicrobial vs. anticancer) may arise from assay conditions (e.g., pH, cell lines) or impurities. Reproducibility requires strict adherence to synthetic protocols .

Q. What computational tools are suitable for modeling the compound’s interaction with bacterial targets like DNA gyrase?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess binding stability.
  • Docking Software : AutoDock Vina or Schrödinger Suite to predict binding poses.
  • Validation : Cross-reference with experimental data (e.g., MIC values from ) to refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.